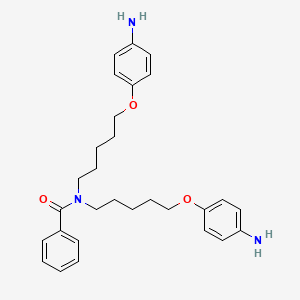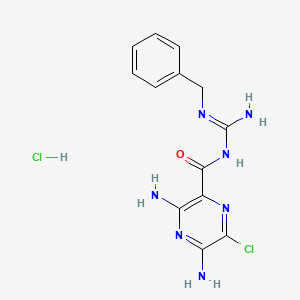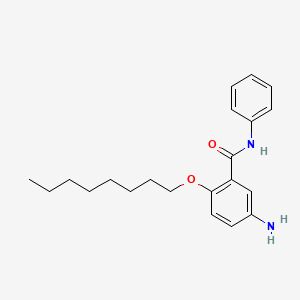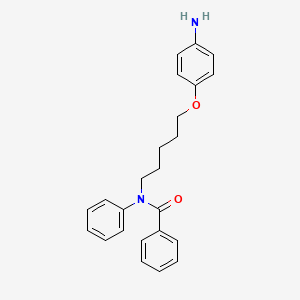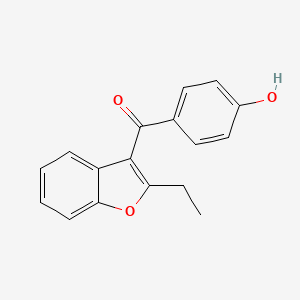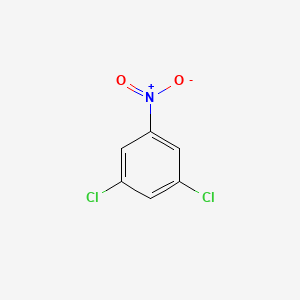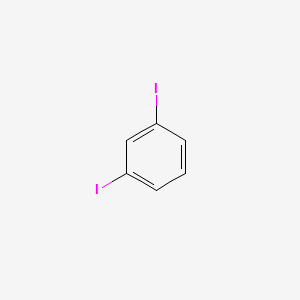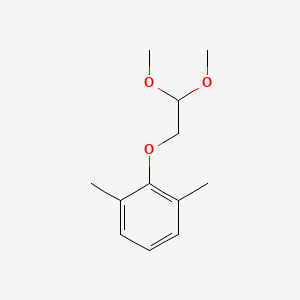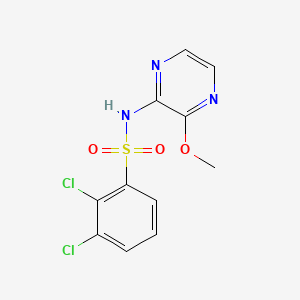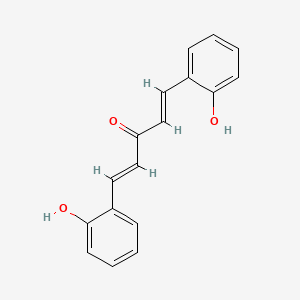
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one
Vue d'ensemble
Description
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one, also known as Bis-1,5-(4-Hydroxyphenyl)-1,4-Pentadien-3-one, is a chemical compound with the molecular formula C17H14O3 . It has a molecular weight of 266.2913 .
Molecular Structure Analysis
The molecular structure of 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one consists of 17 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one has a relative density of 1.269g/cm3 . The predicted boiling point is 492.7±40.0 °C , and the predicted flash point is 265.8°C .Applications De Recherche Scientifique
Application in Bioconversion
Scientific Field
Systems Microbiology and Biomanufacturing
Summary of the Application
2-HBA has been used in the bioconversion of L-threonine to 2-hydroxybutyric acid with Escherichia coli BL21 . This process has applications in drug development, production of biodegradable polymers, and as a biological marker in human medicine for early detection of insulin resistance .
Methods of Application
The study investigated the enhanced production of 2-hydroxybutyric acid (2-HBA) from threonine using a two-step whole-cell bioconversion by recombinant Escherichia coli BL21 (DE3) overexpressing threonine dehydratase and keto-reductase .
Results or Outcomes
The process resulted in a high titer of 1015 mM and a yield of 0.70 mol/mol . The yield was improved by disrupting three enzymes responsible for the degradation of the intermediate (2-KBA), leading to an impressive yield of 0.99 mol/mol .
Application in Corrosion Inhibition
Scientific Field
Summary of the Application
(E)-2-Hydroxy-5-(2-benzylidene)aminobenzoic acid, a derivative of 2-HBA, has been used as a corrosion inhibitor for mild steel in 1.0 M HCl solutions .
Methods of Application
The electrochemical behaviour of mild steel in 1.0 M HCl solutions in the absence and presence of Hha has been investigated by electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy .
Results or Outcomes
The inhibition efficiency was found to increase with the rise in concentration of the synthesized molecule .
Application in Anticancer Research
Scientific Field
Summary of the Application
The beta subunit of hemoglobin (HBB2/HBB) has been found to suppress neuroblastoma growth and metastasis .
Methods of Application
The study involved the use of HBB2/HBB in experimental models of neuroblastoma .
Results or Outcomes
The study found that HBB2/HBB suppressed the growth and metastasis of neuroblastoma, suggesting its potential as a therapeutic agent .
Application in Antiviral Research
Scientific Field
Summary of the Application
1,4-Pentadien-3-one derivatives derived from curcumin possess excellent inhibitory activity against plant viruses . A series of novel 1,4-pentadien-3-one derivatives containing a 1,3,4-thiadiazole moiety were designed and synthesized .
Methods of Application
The antiviral activities of these compounds were evaluated against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) in vivo .
Results or Outcomes
The study found that most of the compounds had remarkable antiviral activities against TMV and CMV . Preliminary SARs indicated that small electron-withdrawing groups on the aromatic ring were favorable for anti-TMV activity .
Application in Pharmaceutical Research
Scientific Field
Summary of the Application
2-Hydroxybenzylalanine (HBA) and 2-hydroxybenzylaminomethylphosphonic acid (HBAMPA) are chelating ligands that have potential pharmaceutical applications . The molecules are analogues of each other: HBAMPA is a phosphonic acid, and HBA is the corresponding carboxylic acid with an additional methyl group .
Methods of Application
The study involved the use of HBA and HBAMPA as chelating ligands for several inorganic cations .
Results or Outcomes
The study reported that both molecules are chelating ligands for several inorganic cations .
Application in Cancer Research
Summary of the Application
The curcumin analogue 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one induces apoptosis and downregulates E6 and E7 oncogene expression in HPV16 and HPV18-infected cervical cancer cells .
Methods of Application
The study involved the use of the curcumin analogue in experimental models of cervical cancer .
Results or Outcomes
The study found that the curcumin analogue induced apoptosis and downregulated E6 and E7 oncogene expression in HPV16 and HPV18-infected cervical cancer cells .
Safety And Hazards
Propriétés
IUPAC Name |
(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVAHBUBGBLIEY-WGDLNXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
CAS RN |
2150-52-9 | |
| Record name | Bis(2-hydroxybenzal)acetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



